HDAC6 Enzymatic Potency and Selectivity Over HDAC1 – Direct Comparison with Series Analog 4b, Tubastatin A, and ACY-738
HDAC6-IN-3f inhibits HDAC6 with an IC50 of 29 nM and HDAC1 with an IC50 of 1,880 nM, yielding a selectivity window of approximately 65-fold over the class I isoform HDAC1 [1][2]. Within the same quinazolinone series, compound 4b achieves greater HDAC6 potency (IC50 8 nM), but the original publication designates 3f—not 4b—as the 'most promising drug candidate' based on the full pharmacological and safety profile [2][3]. Compared to the widely used tool compound Tubastatin A (HDAC6 IC50 15 nM; HDAC1 IC50 ~16,400 nM; ~1,093-fold selectivity), 3f exhibits lower absolute selectivity but a superior combined safety margin (see hERG and CYP evidence below) . Relative to the brain-penetrant HDAC6 inhibitor ACY-738 (HDAC6 IC50 1.7 nM; HDAC1 IC50 94 nM; ~55-fold selectivity), 3f has been more extensively characterized for cardiac and metabolic safety endpoints .
| Evidence Dimension | HDAC6 inhibitory potency and selectivity over HDAC1 |
|---|---|
| Target Compound Data | HDAC6 IC50 = 29 nM; HDAC1 IC50 = 1,880 nM; selectivity ratio ≈ 65 |
| Comparator Or Baseline | 4b: HDAC6 IC50 = 8 nM (selectivity not explicitly reported); Tubastatin A: HDAC6 IC50 = 15 nM, HDAC1 IC50 ≈ 16,400 nM, ratio ≈ 1,093; ACY-738: HDAC6 IC50 = 1.7 nM, HDAC1 IC50 = 94 nM, ratio ≈ 55 |
| Quantified Difference | 3f is 3.6-fold less potent than 4b, 1.9-fold less potent than Tubastatin A, and 17-fold less potent than ACY-738 on HDAC6, but uniquely combines potency with verified hERG/CYP safety (see separate evidence items) |
| Conditions | Recombinant HDAC6 and HDAC1 enzymatic assays using fluorogenic substrates (exact conditions detailed in primary reference) |
Why This Matters
Procurement decisions based solely on HDAC6 IC50 fail to capture the full risk-benefit profile; 3f's balanced selectivity and documented safety make it a more suitable candidate for in vivo pharmacological studies where off-target class I HDAC inhibition or cardiotoxicity must be minimized.
- [1] Yu, C.-W. Design, Synthesis, and Biological Evaluation of Quinazolinone Derivatives as Histone Deacetylase (HDAC) Inhibitors. Ph.D. Thesis, National Taiwan University, 2012. View Source
- [2] Yu, C.-W.; Chang, P.-T.; Hsin, L.-W.; Chern, J.-W. Quinazolin-4-one Derivatives as Selective Histone Deacetylase-6 Inhibitors for the Treatment of Alzheimer's Disease. J. Med. Chem. 2013, 56 (17), 6775–6791. View Source
- [3] Scilit Summary: Quinazolin-4-one Derivatives as Selective Histone Deacetylase-6 Inhibitors for the Treatment of Alzheimer's Disease. J. Med. Chem. 2013, 56 (17), 6775–6791. View Source
